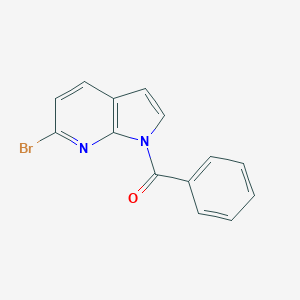

1-Benzoyl-6-bromo-7-azaindole

Description

BenchChem offers high-quality 1-Benzoyl-6-bromo-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoyl-6-bromo-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyrrolo[2,3-b]pyridin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-12-7-6-10-8-9-17(13(10)16-12)14(18)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNMLVATSZKHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566958 | |

| Record name | (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143468-12-6 | |

| Record name | (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 1-Benzoyl-6-bromo-7-azaindole: A Multi-technique Approach to Unambiguous Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, prized as a bioisostere of both purine and indole systems, which grants it privileged access to a wide range of biological targets, particularly protein kinases.[1] Its derivatives are integral to numerous therapeutic candidates and approved drugs.[2][3][4][5] The synthesis of substituted 7-azaindoles, such as 1-Benzoyl-6-bromo-7-azaindole, introduces significant analytical challenges. The potential for isomeric products during N-acylation and regioselective halogenation necessitates a rigorous and systematic approach to structure elucidation.[6][7][8] This guide provides a detailed, field-proven workflow for the unambiguous structural confirmation of 1-Benzoyl-6-bromo-7-azaindole, integrating mass spectrometry, a comprehensive suite of NMR experiments, and X-ray crystallography. The causality behind each analytical choice is explained, presenting a self-validating system for absolute structural integrity.

Introduction: The Significance and Challenge of a Substituted 7-Azaindole

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a bicyclic heterocycle that merges a pyridine ring (an electron-deficient system) with a pyrrole ring (an electron-rich system).[9] This electronic dichotomy governs its reactivity and its ability to form key hydrogen bond interactions within biological targets.[1][10]

The target molecule, 1-Benzoyl-6-bromo-7-azaindole, incorporates two critical modifications:

-

N-Benzoylation: The attachment of a benzoyl group to the pyrrole nitrogen (N-1) is a common strategy to modulate the molecule's electronic properties and steric profile.[7][11]

-

C-6 Bromination: Halogenation of the azaindole core is a key step for introducing a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space.[8][12] However, the regioselectivity of this step is not always absolute, making structural verification crucial.

The primary analytical challenge is to confirm, with unequivocal certainty, that the benzoyl group resides on N-1 and the bromine atom is positioned at C-6, ruling out other potential isomers. This guide details the logical and experimental progression to achieve this confirmation.

graph "1_Benzoyl_6_bromo_7_azaindole" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

// Define atom positions

N1 [pos="0,1.2!", label="N"];

C2 [pos="1.2,1.2!", label="C"];

C3 [pos="1.2,0!", label="C"];

C3a [pos="0,0!", label="C"];

C7a [pos="-1.2,1.2!", label="C"];

N7 [pos="-2.4,0.6!", label="N"];

C6 [pos="-2.4,-0.6!", label="C"];

C5 [pos="-1.2,-1.2!", label="C"];

C4 [pos="0,-1.2!", label="C"];

H2 [pos="2.1,1.8!", label="H"];

H3 [pos="2.1,-0.3!", label="H"];

H5 [pos="-1.2,-2.1!", label="H"];

H4 [pos="0.5,-2.1!", label="H"];

Br [pos="-3.6,-1.2!", label="Br"];

C_CO [pos="0,2.4!", label="C"];

O_CO [pos="0.8,3.3!", label="O"];

C_Ph1 [pos="-1.2,3.0!", label="C"];

C_Ph2 [pos="-1.2,4.2!", label="C"];

C_Ph3 [pos="-2.4,4.8!", label="C"];

C_Ph4 [pos="-3.6,4.2!", label="C"];

C_Ph5 [pos="-3.6,3.0!", label="C"];

C_Ph6 [pos="-2.4,2.4!", label="C"];

// Draw bonds

N1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C3a [len=1.5];

C3a -- N1 [len=1.5];

C3a -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- N7 [len=1.5];

N7 -- C7a [len=1.5];

C7a -- N1 [len=1.5];

C7a -- C3a [style=invis]; // for layout

// Double bonds

C2 -- C3 [style=double, len=1.5];

C4 -- C5 [style=invis];

C6 -- N7 [style=invis];

C7a -- N1 [style=invis];

// Substituents

C2 -- H2 [len=1.2];

C3 -- H3 [len=1.2];

C5 -- H5 [len=1.2];

C4 -- H4 [len=1.2];

C6 -- Br [len=1.5];

N1 -- C_CO [len=1.5];

C_CO -- O_CO [style=double, len=1.5];

C_CO -- C_Ph1 [len=1.5];

C_Ph1 -- C_Ph2 [len=1.5];

C_Ph2 -- C_Ph3 [len=1.5];

C_Ph3 -- C_Ph4 [len=1.5];

C_Ph4 -- C_Ph5 [len=1.5];

C_Ph5 -- C_Ph6 [len=1.5];

C_Ph6 -- C_Ph1 [len=1.5];

// Benzene ring double bonds

C_Ph1 -- C_Ph2 [style=double, len=1.5];

C_Ph3 -- C_Ph4 [style=double, len=1.5];

C_Ph5 -- C_Ph6 [style=double, len=1.5];

}

Caption: Logical workflow for structure elucidation.

Step 1: Mass Spectrometry - Elemental Composition and Halogen Confirmation

Expertise & Causality: The first step is to verify that the compound has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Critically, for a halogenated compound, the isotopic distribution pattern is a powerful diagnostic tool. Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. The presence of a single bromine atom will therefore generate a characteristic "doublet" for the molecular ion peak (M and M+2) with nearly identical intensities, providing immediate and definitive evidence of bromination.[13]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that will typically yield the protonated molecular ion, [M+H]⁺.

-

Data Analysis:

-

Accurate Mass: Locate the ion cluster corresponding to [M+H]⁺. For C₁₄H₉BrN₂O (MW: 301.14), the expected m/z will be ~302 and ~304.

-

Isotopic Pattern: Verify that the peaks at [M+H]⁺ and [(M+2)+H]⁺ have an intensity ratio of approximately 1:1.

-

Formula Confirmation: Use the instrument's software to calculate the elemental formula from the measured accurate mass. The mass error should be less than 5 ppm.

Trustworthiness: The combination of an accurate mass measurement confirming the elemental formula and the unmistakable 1:1 isotopic signature for bromine provides a high-confidence, self-validating starting point for the rest of the elucidation process.

Step 2: NMR Spectroscopy - The Architectural Blueprint

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[14][15][16] A suite of 1D and 2D NMR experiments is required to build the molecular structure piece by piece, assigning every proton and carbon and then using through-bond correlations to link them together. The key is to use Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2- and 3-bond) connections, which are essential for placing the substituents correctly.[17]

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[18][19]

-

Acquisition: Collect the following spectra on a high-field NMR spectrometer (≥400 MHz):

-

¹H NMR

-

¹³C NMR

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

Data Interpretation: A Step-by-Step Analysis

-

¹H NMR Analysis:

-

Benzoyl Group: Expect complex multiplets between δ 7.4-8.0 ppm integrating to 5 protons.

-

Azaindole Core: Look for four distinct aromatic protons. Based on known data for 7-azaindoles, expect a doublet for H-2 and a doublet for H-3 (coupled to each other), and two doublets for H-4 and H-5 (coupled to each other). The absence of a signal for H-6 is a key piece of evidence. The N-acylation will shift the pyrrole protons (H-2, H-3) downfield.[18][20]

-

¹³C NMR Analysis:

-

Count the signals to confirm 14 unique carbons.

-

Carbonyl Carbon: A low-intensity signal around δ 165-170 ppm corresponds to the benzoyl C=O.

-

C-Br Carbon: The carbon directly attached to bromine (C-6) will be significantly shielded compared to its unsubstituted counterpart and will appear at a characteristic chemical shift.

-

Other aromatic carbons will appear in the δ 110-150 ppm region.

-

2D NMR Correlation Analysis (HSQC & COSY):

-

Use the HSQC spectrum to unambiguously link each proton signal to its directly attached carbon signal.

-

Use the COSY spectrum to confirm the ¹H-¹H spin systems. This will clearly show the H-2/H-3 coupling and the H-4/H-5 coupling, confirming these adjacent proton pairs.

-

2D HMBC Analysis - The Decisive Experiment:

-

Confirming N-1 Benzoylation: The most critical correlation is a 3-bond coupling from the pyrrole protons (H-2 and/or H-3) to the benzoyl carbonyl carbon (~170 ppm). This proves the benzoyl group is attached to the pyrrole nitrogen (N-1) and not elsewhere. A correlation from the ortho-protons of the benzoyl ring to this same carbonyl carbon further solidifies this assignment.

-

Confirming C-6 Bromination: Look for a 3-bond correlation from proton H-5 to the carbon that has no attached proton, C-6. Additionally, a 2-bond correlation from H-5 to C-6 should be visible. The absence of a proton on C-6 (from ¹H and HSQC data) combined with these HMBC correlations to it provides definitive proof of the bromine's location.

Trustworthiness: The interlocking web of correlations from the full NMR dataset provides a self-consistent and definitive map of the molecule's covalent framework. The HMBC experiment, in particular, acts as a logical validator, bridging non-adjacent fragments of the molecule to confirm the placement of the substituents.

Table 1: Predicted NMR Data for 1-Benzoyl-6-bromo-7-azaindole (in CDCl₃)

| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| :--- | :--- | :--- | :--- |

| 2 | ~7.6 (d, J ≈ 3.5) | ~128 | C3, C3a, C7a, C=O |

| 3 | ~6.6 (d, J ≈ 3.5) | ~110 | C2, C3a, C=O |

| 3a | - | ~145 | H2, H3, H4, H5 |

| 4 | ~7.9 (d, J ≈ 5.5) | ~130 | C3a, C5, C6 |

| 5 | ~7.2 (d, J ≈ 5.5) | ~118 | C3a, C4, C6, C7a |

| 6 | - | ~115 | H4, H5 |

| 7a | - | ~150 | H2, H5 |

| C=O | - | ~168 | H2, H3, H-ortho |

| Ph-ortho | ~7.8 (m) | ~129 | C=O, C-ipso, C-meta |

| Ph-meta | ~7.5 (m) | ~130 | C-ortho, C-para |

| Ph-para | ~7.6 (m) | ~134 | C-meta |

| Ph-ipso | - | ~135 | H-ortho |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Step 3: X-ray Crystallography - The Ultimate Confirmation

Expertise & Causality: While the combination of MS and NMR provides a structure beyond a reasonable doubt, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[21] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, directly visualizing the atomic positions and confirming connectivity.[10][22] Obtaining a publication-quality crystal structure is considered the gold standard for structural proof in chemical research.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is the most challenging and empirical step. The purified compound must be induced to form high-quality single crystals. Common techniques include:

-

Slow evaporation of a solution (e.g., from ethyl acetate or dichloromethane).

-

Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like ethyl acetate).

-

Slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is selected, mounted on a diffractometer, and irradiated with X-rays. The resulting diffraction pattern is collected.

-

Structure Solution & Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to give the final structure.

Trustworthiness: An X-ray crystal structure is a direct observation of the molecule's atomic arrangement. It provides definitive, irrefutable evidence of the placement of the benzoyl and bromo substituents, leaving no room for ambiguity.[23]

Conclusion

The structural elucidation of 1-Benzoyl-6-bromo-7-azaindole is a paradigmatic case for modern analytical chemistry in drug discovery. It demonstrates that while synthesis creates the molecule, a rigorous, multi-technique analytical workflow is required to truly know it. By logically progressing from mass spectrometry to a comprehensive NMR analysis, the elemental composition and atomic connectivity can be confidently established. For ultimate confirmation, X-ray crystallography provides the final, incontrovertible proof. This systematic, self-validating approach ensures the foundational integrity of the molecules that advance into further development, a non-negotiable requirement for researchers, scientists, and drug development professionals.

References

-

Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]

-

(N.A.). (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]

-

(N.A.). (2021). Development of one‐pot direct N‐acylation of 7‐azaindoles with functionalized carboxylic acids. ResearchGate. Available at: [Link]

-

(N.A.). (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available at: [Link]

-

(N.A.). (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. Available at: [Link]

-

(N.A.). (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]

-

Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]

-

(N.A.). (2016). X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate. Available at: [Link]

-

(N.A.). (2010). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at: [Link]

-

(N.A.). (2018). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

-

(N.A.). (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH. Available at: [Link]

-

(N.A.). (2013). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. PubMed. Available at: [Link]

-

(N.A.). (2020). Scope of N‐arylation of 7‐azaindole. ResearchGate. Available at: [Link]

-

(N.A.). (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

-

(N.A.). (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

-

(N.A.). (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. Available at: [Link]

-

(N.A.). (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. Available at: [Link]

-

(N.A.). (2011). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available at: [Link]

-

(N.A.). (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

-

(N.A.). (n.d.). 1-Benzoyl-6-bromo-7-azaindole. Hoffman Fine Chemicals. Available at: [Link]

-

(N.A.). (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. Available at: [Link]

-

(N.A.). (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

-

(N.A.). (2018). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

(N.A.). (2019). X‐ray crystal structure of compound 7 d. ResearchGate. Available at: [Link]

-

(N.A.). (n.d.). 1-Benzoyl-6-bromo-7-azaindole. MySkinRecipes. Available at: [Link]

-

(N.A.). (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

-

(N.A.). (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

-

(N.A.). (2016). Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link]

-

(N.A.). (1974). SOME RECENT ASPECTS IN THE STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. Pure and Applied Chemistry. Available at: [Link]

-

(N.A.). (2020). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Available at: [Link]

-

(N.A.). (n.d.). Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

(N.A.). (n.d.). NMR Chemical Shifts. University of Puget Sound. Available at: [Link]

-

(N.A.). (n.d.). Supporting information Indoles. The Royal Society of Chemistry. Available at: [Link]

-

(N.A.). (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH. Available at: [Link]

-

(N.A.). (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]

-

(N.A.). (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. rsc.org [rsc.org]

- 20. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]

- 21. publications.iupac.org [publications.iupac.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzoyl-6-bromo-7-azaindole

Introduction: The Strategic Importance of 1-Benzoyl-6-bromo-7-azaindole in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone in the design of numerous therapeutic agents, most notably in oncology and neurology.[1] Its structural resemblance to purines and indoles allows it to function as a bioisostere, interacting with biological targets of interest. The introduction of a bromine atom at the 6-position and a benzoyl group at the 1-position of the 7-azaindole core, yielding 1-Benzoyl-6-bromo-7-azaindole, creates a unique molecular entity with modulated electronic and steric properties. This strategic functionalization can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzoyl-6-bromo-7-azaindole. As a key intermediate in the synthesis of complex, biologically active molecules, a thorough understanding of its characteristics is paramount for researchers in drug development.[1] This document is structured to provide not only the known and predicted properties of this compound but also to offer detailed, field-proven methodologies for their experimental determination. The causality behind each experimental choice is explained to empower researchers to apply these principles to other novel compounds.

Molecular and Structural Attributes

1-Benzoyl-6-bromo-7-azaindole possesses a molecular formula of C₁₄H₉BrN₂O and a molecular weight of 301.14 g/mol .[1][2] The core of the molecule is the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) bicyclic system. The benzoyl group attached to the pyrrolic nitrogen (N1) introduces a significant steric and electronic perturbation, influencing the planarity and electron density of the ring system. The bromine atom at the C6 position of the pyridine ring further modifies the molecule's electronic landscape and provides a handle for further synthetic transformations, such as cross-coupling reactions.

Caption: 2D representation of 1-Benzoyl-6-bromo-7-azaindole.

Predicted and Known Physicochemical Properties

| Property | Predicted/Known Value | Comments and Rationale |

| Molecular Formula | C₁₄H₉BrN₂O | Confirmed by multiple sources.[1][2] |

| Molecular Weight | 301.14 g/mol | Confirmed by multiple sources.[1][2] |

| Appearance | White to yellow solid | Reported by chemical suppliers.[1] |

| Melting Point (°C) | Not available (N/A) | The precursor, 6-bromo-7-azaindole, has a melting point of 192-195 °C. The addition of the benzoyl group would be expected to significantly alter this. For context, Vemurafenib, a more complex 7-azaindole derivative, has a high melting point of ~272 °C.[3][4] |

| Boiling Point (°C) | 363.9 ± 35.0 (Predicted) | This is a predicted value and should be treated with caution as decomposition may occur at such high temperatures.[2] |

| Aqueous Solubility | Expected to be very low | The parent 7-azaindole has some water solubility, but the large, hydrophobic benzoyl group and the bromine atom would drastically decrease it. Vemurafenib is practically insoluble in water (<1 mg/mL).[4] |

| Lipophilicity (logP) | Expected to be high | The benzoyl group significantly increases the lipophilicity. For comparison, Vemurafenib has a logP of 5.1.[4] A high logP is indicative of poor aqueous solubility but potentially good membrane permeability. |

| pKa | Expected to be weakly acidic | The N-H of the pyrrole ring in the parent 7-azaindole is acidic. However, in the title compound, this proton is replaced by the benzoyl group. The most basic site is the pyridine nitrogen (N7). The pKa of 7-azaindole is reported to be acidic (calculated at 3.67), making it the most acidic of the azaindole isomers.[5] The electron-withdrawing benzoyl group on N1 would likely further decrease the basicity of the N7 nitrogen. |

| Storage Conditions | 2-8 °C, sealed in dry conditions | Recommended by suppliers to prevent degradation.[2] |

Experimental Protocols for Physicochemical Characterization

The following section details the standard, validated protocols for determining the key physicochemical properties of 1-Benzoyl-6-bromo-7-azaindole.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid. This is often the first analytical test performed on a newly synthesized compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 1-Benzoyl-6-bromo-7-azaindole is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can hinder absorption from the gastrointestinal tract.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

-

Sample Preparation: An excess amount of 1-Benzoyl-6-bromo-7-azaindole is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged at high speed to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Lipophilicity (logP) Determination

Rationale: The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic clearance.

Methodology: Shake-Flask Method

-

Solvent Preparation: 1-Octanol and water (or pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of 1-Benzoyl-6-bromo-7-azaindole is dissolved in the octanol phase. This is then mixed with an equal volume of the aqueous phase in a sealed vial.

-

Equilibration: The mixture is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The vial is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log ([Compound]_octanol / [Compound]_aqueous)

Caption: Workflow for Experimental logP Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of 1-Benzoyl-6-bromo-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its connectivity and stereochemistry.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 7-azaindole core and the benzoyl group. The protons on the pyridine ring (positions 4 and 5) and the pyrrole ring (positions 2 and 3) will appear as doublets or multiplets. The five protons of the benzoyl group will likely appear in the range of 7.4-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon of the benzoyl group will be a key downfield signal (typically >165 ppm). The carbon atom attached to the bromine (C6) will also have a characteristic chemical shift.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of ¹H signals and analysis of coupling constants will help in assigning the signals to specific protons.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

C=O stretch (amide): A strong absorption band is expected around 1680-1650 cm⁻¹ for the benzoyl group's carbonyl.

-

C=C and C=N stretches: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-Br stretch: A weak to medium absorption is expected in the fingerprint region, typically below 800 cm⁻¹.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty crystal is subtracted.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Results:

-

Molecular Ion Peak ([M]⁺): In high-resolution mass spectrometry (HRMS), the molecular ion will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 300 and 302 for the [M]⁺ ion). The exact mass measurement will confirm the molecular formula C₁₄H₉BrN₂O.

-

Fragmentation: Common fragmentation pathways would include the loss of the benzoyl group (C₆H₅CO, 105 Da) or the bromine atom.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Data Acquisition: The solution is infused into the ESI source of a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument for high resolution).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Proposed Synthetic Route

A plausible synthesis of 1-Benzoyl-6-bromo-7-azaindole would start from commercially available 6-bromo-7-azaindole.

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzoyl-6-bromo-7-azaindole: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Benzoyl-6-bromo-7-azaindole, a heterocyclic building block of significant interest in medicinal chemistry. The document delves into its core chemical and physical properties, provides a detailed synthesis protocol, and explores its applications as a crucial intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurological disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine and indole structures, which are ubiquitous in biological systems. The introduction of a nitrogen atom into the benzene ring of the indole structure imparts unique physicochemical properties, including modulated hydrogen bonding capabilities, enhanced solubility, and altered metabolic stability, making it a valuable component in the design of targeted therapeutics.[1][2] Specifically, 1-Benzoyl-6-bromo-7-azaindole serves as a strategically functionalized intermediate, where the benzoyl group acts as a protecting group for the pyrrole nitrogen, and the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions.[3] This strategic functionalization makes it an invaluable precursor in the synthesis of complex, biologically active molecules.[3]

Core Properties and Characterization

A thorough understanding of the physicochemical properties of 1-Benzoyl-6-bromo-7-azaindole is paramount for its effective use in synthetic chemistry and drug design.

Chemical and Physical Data

The fundamental properties of 1-Benzoyl-6-bromo-7-azaindole are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 143468-12-6 | [3][4] |

| Molecular Formula | C₁₄H₉BrN₂O | [3][4] |

| Molecular Weight | 301.14 g/mol | [3][4] |

| Appearance | White to yellow solid | [3] |

| Storage | 2-8°C | [3] |

Note: Specific quantitative data such as melting point and solubility are not consistently reported in publicly available literature, indicating the need for empirical determination in a laboratory setting.

Spectroscopic and Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the 7-azaindole core and the benzoyl group. The protons on the pyridine and pyrrole rings would appear in the aromatic region, with their chemical shifts and coupling constants influenced by the bromine and benzoyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the 7-azaindole skeleton and the benzoyl moiety. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the benzoyl group, typically in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C-N and C-Br stretching vibrations. A commercial supplier indicates that the infrared spectrum conforms to the structure.[3]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 in approximately a 1:1 ratio).

Synthesis and Reaction Mechanisms

The synthesis of 1-Benzoyl-6-bromo-7-azaindole is typically achieved through the N-benzoylation of its precursor, 6-bromo-7-azaindole. This reaction is a standard procedure in organic synthesis, offering a reliable method for protecting the pyrrole nitrogen, thereby enabling selective functionalization at other positions of the azaindole core.

Experimental Protocol: N-Benzoylation of 6-bromo-7-azaindole

This protocol outlines a general procedure for the synthesis of 1-Benzoyl-6-bromo-7-azaindole.

Materials:

-

6-bromo-7-azaindole

-

Benzoyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or sodium hydride)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-7-azaindole in the chosen anhydrous aprotic solvent.

-

Addition of Base: Cool the solution to 0°C using an ice bath and add the base dropwise. If using sodium hydride, add it portion-wise.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Essential to prevent the hydrolysis of benzoyl chloride and any strong base used.

-

Low-Temperature Addition: Controls the exothermicity of the acylation reaction.

-

Aqueous Work-up: Neutralizes any excess acid and removes water-soluble byproducts.

-

Chromatographic Purification: Ensures the isolation of the pure product from any unreacted starting materials or side products.

Deprotection of the Benzoyl Group

The benzoyl group can be readily removed to regenerate the N-H of the 7-azaindole. A common method involves basic hydrolysis, for instance, by stirring the compound in a solution of sodium hydroxide in methanol.

Applications in Drug Discovery and Medicinal Chemistry

1-Benzoyl-6-bromo-7-azaindole is a valuable intermediate in the synthesis of a wide array of biologically active compounds, particularly kinase inhibitors for cancer therapy.[5] The 7-azaindole scaffold is known to form key hydrogen bonding interactions with the hinge region of many kinases. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[6]

Role as a Precursor to Kinase Inhibitors

The development of numerous kinase inhibitors has utilized the 7-azaindole framework. While specific examples detailing the direct use of 1-Benzoyl-6-bromo-7-azaindole are often proprietary, its logical application would be in multi-step syntheses where the benzoyl group protects the pyrrole nitrogen during modifications at the 6-position. Following a cross-coupling reaction at the C6-bromo position, the benzoyl group can be removed to yield a key intermediate for further elaboration or the final active pharmaceutical ingredient.

Signaling Pathways and Therapeutic Targets

Derivatives of 7-azaindole have been investigated as inhibitors of a multitude of kinases involved in cancer cell proliferation and survival signaling pathways. These include, but are not limited to:

-

BRAF Kinase: Vemurafenib, a BRAF inhibitor approved for the treatment of melanoma, features a 7-azaindole core.

-

Receptor Tyrosine Kinases (RTKs): The 7-azaindole scaffold is present in inhibitors of various RTKs implicated in tumorigenesis.[1]

-

Other Serine/Threonine and Tyrosine Kinases: The versatility of the 7-azaindole moiety allows for its incorporation into inhibitors targeting a broad spectrum of kinases.[5]

Safety and Handling

As with any chemical reagent, 1-Benzoyl-6-bromo-7-azaindole should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

1-Benzoyl-6-bromo-7-azaindole is a strategically designed and highly valuable intermediate for the synthesis of complex heterocyclic compounds. Its pre-functionalized structure, with a protected pyrrole nitrogen and a reactive bromine handle, makes it an ideal starting material for the construction of diverse molecular libraries, particularly for the discovery of novel kinase inhibitors. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their drug discovery and development endeavors.

References

-

Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. (2021). Frontiers in Chemistry. [Link]

-

1-Benzoyl-6-bromo-7-azaindole. Hoffman Fine Chemicals. [Link]

-

1-Benzoyl-6-bromo-7-azaindole. MySkinRecipes. [Link]

- Adler, T. K., & Albert, A. (1963). The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry, 6(5), 480–483.

-

1-Benzoyl-6-bromo-7-azaindole. Hoffman Fine Chemicals. [Link]

-

Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. (2021). Frontiers in Chemistry. [Link]

-

Azaindole synthesis. Organic Chemistry Portal. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules. [Link]

-

(PDF) Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. ResearchGate. [Link]

-

Azaindole Therapeutic Agents. (2020). Molecules. [Link]

-

5-Azaindole. PubChem. [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

- Preparation method of 5-bromo-7-azaindole.

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. PubMed Central. [Link]

-

A greener approach toward N-1 heteroarylation of indoles: Synthesis and in vitro evaluation of potential anti-proliferative agents. SpringerLink. [Link]

-

6-BROMO-7-AZAINDOLE. ChemBK. [Link]

- Preparation method for 5-bromo-7-azaindole.

- A process for preparing halogenated azaindole compounds using pybrop.

Visualizations

Caption: Synthetic workflow for 1-Benzoyl-6-bromo-7-azaindole and its subsequent application.

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-Benzoyl-6-bromo-7-azaindole [myskinrecipes.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

synthesis and characterization of 1-Benzoyl-6-bromo-7-azaindole

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzoyl-6-bromo-7-azaindole

Foreword: The Strategic Value of Functionalized Azaindoles

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the natural indole ring system.[1] Its incorporation into drug candidates can modulate physicochemical properties, enhance binding affinity to biological targets, and open new avenues for intellectual property. As a core component of several approved anti-cancer agents, the 7-azaindole framework is of significant interest to drug development professionals.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 1-Benzoyl-6-bromo-7-azaindole (CAS No. 143468-12-6), a key building block used in the development of novel therapeutics, particularly in oncology and neuroscience.[3] The strategic placement of a bromine atom at the C6-position and a benzoyl protecting group on the pyrrole nitrogen creates a stable, yet highly versatile intermediate, primed for further elaboration through modern synthetic techniques like palladium-catalyzed cross-coupling reactions.[4] We will move beyond a simple recitation of steps to explore the chemical rationale, process validation, and troubleshooting strategies essential for reproducible, high-purity synthesis.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 1-Benzoyl-6-bromo-7-azaindole is most efficiently approached via a two-step sequence starting from the parent 7-azaindole heterocycle. The logic is to first install the less reactive functional group (the C6-bromo substituent) via electrophilic aromatic substitution, followed by protection of the nucleophilic pyrrole nitrogen.

Causality of the Synthetic Design:

-

Bromination First: Directing bromination onto the pyridine ring of the 7-azaindole core is the critical first step. Performing N-acylation first would deactivate the entire ring system towards electrophilic substitution, making subsequent bromination significantly more challenging.

-

N-Benzoylation Second: The introduction of the benzoyl group serves two primary purposes:

-

Protection: It protects the N-H proton, preventing unwanted side reactions in subsequent synthetic steps (e.g., deprotonation by organometallic reagents).

-

Modulation of Reactivity: As an electron-withdrawing group, it modifies the electronic properties of the azaindole core, which can be leveraged in downstream applications.

-

The retrosynthetic pathway is illustrated below.

Caption: Experimental workflow for the N-Benzoylation of 6-bromo-7-azaindole.

Procedure:

-

Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 6-bromo-7-azaindole (1.00 g, 5.08 mmol) and anhydrous THF (25 mL). Stir until all solids dissolve.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 244 mg, 6.10 mmol) in small portions. Causality: Portion-wise addition controls the evolution of hydrogen gas. The mixture will be stirred at 0 °C for 30 minutes to ensure complete formation of the azaindole anion.

-

Acylation: Add benzoyl chloride (0.65 mL, 5.59 mmol) dropwise to the cooled suspension via syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress using thin-layer chromatography (TLC) with a 3:1 Hexane:EtOAc eluent. The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by UV light.

-

Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford 1-Benzoyl-6-bromo-7-azaindole as a solid.

Troubleshooting Common Issues

| Issue | Probable Cause | Recommended Solution |

| Incomplete Reaction | 1. Insufficient base or base deactivation by moisture. 2. Impure benzoyl chloride (hydrolyzed). | 1. Ensure anhydrous conditions. Use freshly opened solvents and flame-dried glassware. Use a larger excess of NaH (1.5 eq). 2. Use freshly distilled or newly purchased benzoyl chloride. |

| Low Yield | 1. Inefficient extraction. 2. Product loss during chromatography. | 1. Perform at least three extractions with ethyl acetate. 2. Carefully select fractions based on TLC analysis to avoid co-elution with impurities. |

| Side Product Formation | C-acylation at the C3 position, though less likely with N-deprotonation. | Ensure complete deprotonation at the N1 position by allowing sufficient time after NaH addition before adding benzoyl chloride. Colder temperatures (0 °C) favor N-acylation. [5] |

Section 3: Physicochemical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the final compound.

Physical Properties and Purity Assessment

| Parameter | Specification | Rationale |

| Appearance | White to off-white solid | Consistent with a pure organic compound. [3] |

| Molecular Formula | C₁₄H₉BrN₂O | Confirmed by High-Resolution Mass Spectrometry. [3] |

| Molecular Weight | 301.14 g/mol | [3][6] |

| Purity (HPLC) | ≥97% | Standard for pharmaceutical intermediates. [7] |

| Melting Point | ~110-115 °C | A sharp melting point range indicates high purity. |

Spectroscopic Data Summary

The following tables summarize the expected data from key analytical techniques used to validate the structure of 1-Benzoyl-6-bromo-7-azaindole.

Table 1: ¹H NMR Spectroscopy (400 MHz, CDCl₃) The benzoyl group introduces significant complexity. The chemical shifts are estimates and will show characteristic aromatic multiplets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.30 - 8.20 | m | 1H | H-5 | Deshielded by adjacent pyridine N and proximity to Br. |

| ~ 7.90 - 7.70 | m | 3H | H-4, ortho-H of Benzoyl | H-4 is a doublet. Overlaps with ortho-protons of the benzoyl group. |

| ~ 7.65 - 7.50 | m | 3H | meta/para-H of Benzoyl | Complex multiplet for remaining benzoyl protons. |

| ~ 7.40 | d | 1H | H-2 | Doublet due to coupling with H-3. Deshielded by benzoyl group. |

| ~ 6.70 | d | 1H | H-3 | Doublet due to coupling with H-2. |

Table 2: ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168.5 | C=O (Benzoyl) | Characteristic carbonyl carbon chemical shift. |

| ~ 145-125 | Aromatic C's | Multiple signals for the 11 aromatic carbons of the azaindole and benzoyl rings. |

| ~ 120-105 | Aromatic C's | Includes C3 and the bromine-bearing C6. |

Table 3: Mass Spectrometry (ESI+)

| m/z Value | Assignment | Rationale |

| 300.99, 302.99 | [M+H]⁺ | The characteristic isotopic pattern with two peaks of nearly equal intensity (~1:1 ratio) is the definitive signature of a single bromine atom in the molecule. |

Table 4: Infrared (IR) Spectroscopy (ATR)

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~ 1690 | C=O Stretch | Strong, sharp absorption characteristic of the benzoyl carbonyl group. |

| ~ 1600-1450 | C=C Aromatic Stretch | Multiple bands typical for aromatic rings. |

| ~ 1350-1200 | C-N Stretch | Characteristic of the N-benzoyl bond. |

Section 4: Safety, Handling, and Storage

-

Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Sodium hydride reacts violently with water to produce flammable hydrogen gas; handle with extreme care. Benzoyl chloride is a lachrymator and corrosive.

-

Handling: Chemical products should be handled only by trained personnel familiar with their potential hazards. [6]* Storage: Store the final product, 1-Benzoyl-6-bromo-7-azaindole, in a tightly sealed container in a cool, dry place, recommended at 2-8°C for long-term stability. [3]

Conclusion

This guide has detailed a robust and verifiable method for the synthesis of 1-Benzoyl-6-bromo-7-azaindole, a high-value intermediate for pharmaceutical research. By understanding the chemical principles behind each step and incorporating in-process validation, researchers can confidently and reproducibly synthesize this compound. The comprehensive characterization data provided serves as a benchmark for confirming the structure and purity, ensuring the quality of material for subsequent stages of drug discovery and development.

References

-

Collot, V. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]

-

Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

-

Singh, U., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

-

Organic Chemistry Portal. Azaindole synthesis. [Link]

-

ResearchGate. (n.d.). Development of one‐pot direct N‐acylation of 7‐azaindoles with functionalized carboxylic acids. [Link]

-

Ivachtchenko, A.V., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. [Link]

-

ResearchGate. (2008). Practical Regioselective Bromination of Azaindoles and Diazaindoles. [Link]

- Google Patents. (2012).

-

European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]

- Google Patents. (2019).

-

Satcharoen, V., et al. (2004). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. PubMed. [Link]

-

ResearchGate. (n.d.). Scope of N‐arylation of 7‐azaindole. [Link]

-

Singh, U., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

-

MySkinRecipes. (n.d.). 1-Benzoyl-6-bromo-7-azaindole. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 143468-12-6 | 1-Benzoyl-6-bromo-7-azaindole. [Link]

-

iChemical. (n.d.). 6-Bromo-7-azaindole, CAS No. 143468-13-7. [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

-

Wang, S., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]

-

Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

Sources

The 6-Bromo-7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 7-azaindole nucleus has garnered significant attention in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective therapeutic agents.[1][2][3][4] Its structural resemblance to the purine core of ATP allows for effective mimicry and interaction with the hinge region of various kinases, making it a "privileged structure" in kinase inhibitor design.[3] The introduction of a bromine atom at the 6-position of this scaffold offers a unique vector for synthetic elaboration and can significantly influence the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the biological activities of 6-bromo-7-azaindole derivatives, with a particular focus on their potential as kinase inhibitors for anti-inflammatory and anticancer applications. We will delve into the mechanistic rationale behind their activity, present detailed experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their potency and selectivity.

The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole and purine, and its derivatives have demonstrated a wide array of biological activities, including analgesic, hypotensive, anti-inflammatory, and anticancer effects.[1][5] A key feature of the 7-azaindole scaffold is its ability to act as both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), enabling a bidentate hydrogen bonding interaction with the hinge region of many protein kinases. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket and is a hallmark of many successful kinase inhibitors.[3]

The bromine substituent at the 6-position of the 7-azaindole ring serves multiple purposes in drug design. It can act as a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the surrounding binding pocket of the target protein. Furthermore, the electron-withdrawing nature and lipophilicity of the bromine atom can modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its binding affinity.

Biological Activities of 6-Bromo-7-Azaindole Derivatives

While extensive research has been conducted on various substituted 7-azaindoles, the specific biological profile of 6-bromo-7-azaindole derivatives is an emerging area of investigation. Based on the broader class of 7-azaindoles and related bromo-heterocycles, two primary therapeutic areas of interest for this scaffold are inflammation and oncology.

Anti-inflammatory Activity via p38 MAPK Inhibition

Mechanism of Action:

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress.[6] Specifically, the p38α isoform plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6] Inhibition of p38 MAPK is therefore a promising strategy for the treatment of chronic inflammatory diseases.

6-Bromo-7-azaindole derivatives are hypothesized to act as ATP-competitive inhibitors of p38 MAPK. The 7-azaindole core is expected to form the characteristic hydrogen bonds with the kinase hinge region, while the 6-bromo substituent and other modifications at the C2 and C3 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Signaling Pathway: p38 MAPK and Inflammatory Cytokine Production

Caption: Workflow for a luminescent-based p38 kinase inhibition assay.

Protocol:

-

Inhibitor Preparation: Prepare a serial dilution of the 6-bromo-7-azaindole derivative in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix of recombinant human p38α kinase and a suitable peptide substrate (e.g., ATF2) in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). [7] * Add 2 µL of the kinase/substrate master mix to each well.

-

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.

-

Add 2 µL of the ATP solution to each well to start the reaction. [6]4. Incubation: Incubate the plate at room temperature for 60 minutes. [7]5. Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes. [6][7]6. ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes. [6][7]7. Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular TNF-α Release Assay (ELISA)

This assay measures the amount of TNF-α secreted by immune cells (e.g., human monocytic THP-1 cells) in response to an inflammatory stimulus and the inhibitory effect of the test compounds.

Protocol:

-

Cell Culture: Culture THP-1 cells in a suitable medium (e.g., RPMI-1640 with 10% FBS) and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Treatment:

-

Seed the differentiated THP-1 cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the 6-bromo-7-azaindole derivative (or vehicle control) for 1-2 hours.

-

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL final concentration) to induce TNF-α production. Incubate for 4-6 hours.

-

Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and a standard curve of recombinant human TNF-α to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for human TNF-α.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB substrate solution. A blue color will develop.

-

Stop the reaction with a stop solution (e.g., 1 M H₂SO₄), which will turn the color to yellow.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the percent inhibition of TNF-α release for each compound concentration and calculate the IC50 value.

Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [8][9][10] Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight. [8]2. Compound Treatment: Treat the cells with serial dilutions of the 6-bromo-7-azaindole derivatives for 48-72 hours. Include a vehicle control (DMSO). [8]3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [8]5. Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader. [10]6. Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Conclusion and Future Directions

The 6-bromo-7-azaindole scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in the treatment of inflammatory diseases and cancer. The bromine atom at the 6-position provides a valuable handle for synthetic diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The illustrative structure-activity relationships discussed herein highlight the importance of substitution at the C2 and C3 positions for achieving high biological activity.

Future research in this area should focus on the synthesis and systematic biological evaluation of a diverse library of 6-bromo-7-azaindole derivatives. This will enable the establishment of robust SAR and guide the rational design of next-generation inhibitors. Further investigation into their mechanism of action, including target engagement studies and in vivo efficacy in relevant disease models, will be crucial for advancing these promising compounds towards clinical development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these critical studies.

References

-

Horton, T. MTT Cell Assay Protocol. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

PubMed Central. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. [Link]

-

PubMed Central. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]

-

PubMed. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]

-

ResearchGate. Anticancer activities of compounds (±)‐6 and 7 for cancer cell lines at the concentration of 10 μM. [Link]

-

Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

-

PubMed Central. Azaindole Therapeutic Agents. [Link]

-

Sharma, P., et al. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. [Link]

-

PubMed. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. [Link]

-

PubMed. Small-molecule inhibition of TNF-alpha. [Link]

-

PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

-

PubMed. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]

-

PubMed Central. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]

-

PubMed Central. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

-

RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

-

Stork, G.A. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. [Link]

-

PubMed. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. [Link]

-

MDPI. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. [Link]

-

MDPI. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]

-

PubMed Central. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. [Link]

-

PubMed Central. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α. [Link]

-

Springer Nature Experiments. Methods for Evaluation of TNF-α Inhibition Effect. [Link]

Sources

- 1. pjps.pk [pjps.pk]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. atcc.org [atcc.org]

An In-Depth Technical Guide to 1-Benzoyl-6-bromo-7-azaindole: A Versatile Heterocyclic Building Block

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to both indole and the purine base, adenine, allows it to function as a potent bioisostere, capable of forming key hydrogen bonding interactions with a multitude of biological targets. This unique characteristic has propelled the 7-azaindole core into the limelight, particularly in the design of kinase inhibitors, where it masterfully mimics the hinge-binding interactions of ATP.[1][2] Marketed drugs such as the BRAF inhibitor Vemurafenib and the BCL-2 inhibitor Venetoclax feature this remarkable scaffold, underscoring its profound impact on drug discovery.

This technical guide focuses on a specifically functionalized and strategically important derivative: 1-Benzoyl-6-bromo-7-azaindole . This building block is engineered for versatility, offering medicinal chemists a robust platform for introducing molecular complexity through modern cross-coupling chemistry. The benzoyl group serves as a crucial protecting group for the pyrrolic nitrogen, modulating the electronic properties of the heterocyclic system and preventing unwanted side reactions. The bromine atom at the 6-position acts as a versatile synthetic handle, primed for a variety of palladium-catalyzed cross-coupling reactions.

This document will provide an in-depth exploration of the synthesis, characterization, and synthetic utility of 1-Benzoyl-6-bromo-7-azaindole, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug development endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of 1-Benzoyl-6-bromo-7-azaindole

| Property | Value | Reference |

| CAS Number | 143468-12-6 | [3] |

| Molecular Formula | C₁₄H₉BrN₂O | [3][4] |

| Molecular Weight | 301.14 g/mol | [3][4] |

| Appearance | White to yellow solid | [4] |

| Storage | 2-8°C | [4] |

Spectroscopic Characterization (Predicted and Representative Data)

While a specific experimental spectrum for 1-Benzoyl-6-bromo-7-azaindole is not publicly available in the searched literature, we can infer the expected NMR signals based on the analysis of the parent 6-bromo-7-azaindole and related benzoylated structures. The benzoyl group will deshield protons on both the benzoyl ring and the azaindole core.

-

¹H NMR: The spectrum is expected to show distinct aromatic regions. The protons on the azaindole core will appear as doublets or multiplets. The protons of the benzoyl group will typically appear in the range of 7.5-8.0 ppm.

-

¹³C NMR: The spectrum will display signals for the 14 carbon atoms. The carbonyl carbon of the benzoyl group is a key diagnostic signal, expected to appear significantly downfield (typically >165 ppm).[5]

Synthesis of 1-Benzoyl-6-bromo-7-azaindole: A Two-Step Approach

The synthesis of the title compound is logically approached in two sequential steps: the bromination of the 7-azaindole core, followed by the protection of the pyrrolic nitrogen with a benzoyl group.

Step 1: Synthesis of 6-Bromo-7-azaindole

The regioselective bromination of the electron-rich 7-azaindole ring is the initial key transformation. While various brominating agents can be employed, N-bromosuccinimide (NBS) is a common and effective choice for this type of heterocycle.

Experimental Protocol: Synthesis of 6-Bromo-7-azaindole

-

Reaction Setup: To a solution of 7-azaindole (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, add N-bromosuccinimide (1.0-1.1 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Execution: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6-bromo-7-azaindole.[6]

Step 2: N-Benzoylation of 6-Bromo-7-azaindole